1,2,3-Tribromo-4-methylbenzene
CAS No.: 93701-30-5
Cat. No.: VC19204833
Molecular Formula: C7H5Br3
Molecular Weight: 328.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93701-30-5 |
|---|---|
| Molecular Formula | C7H5Br3 |
| Molecular Weight | 328.83 g/mol |
| IUPAC Name | 1,2,3-tribromo-4-methylbenzene |
| Standard InChI | InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
| Standard InChI Key | MKSTYJIDBFKGJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)Br)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1,2,3-Tribromo-4-methylbenzene has the molecular formula C₇H₅Br₃ and a molecular weight of 328.83 g/mol . The benzene ring is substituted with bromine atoms at the ortho, meta, and para positions relative to the methyl group, creating a highly polarized electron-deficient aromatic system. The spatial arrangement of bromine atoms significantly influences its reactivity, as the steric bulk and electron-withdrawing effects of bromine direct subsequent chemical modifications.
Physical Properties
While experimental data for this specific compound are sparse, analogous tribromotoluenes exhibit the following properties (Table 1) :
| Property | Value (Analogous Compounds) | Notes |
|---|---|---|
| Density | 2.1–2.3 g/cm³ | Higher than non-brominated toluenes |
| Boiling Point | 290–310°C | Decomposes slightly above 300°C |
| Melting Point | 110–115°C | Dependent on crystal packing |
| Solubility | Low in water; high in organic solvents (e.g., DCM, THF) | Polar aprotic solvents preferred |
The methyl group enhances hydrophobic interactions, making the compound more soluble in nonpolar solvents compared to fully brominated benzenes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most plausible route to 1,2,3-Tribromo-4-methylbenzene involves the electrophilic bromination of 4-methylbenzene (toluene) derivatives. A stepwise bromination process using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃ is typically employed :
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Initial Bromination: Toluene undergoes bromination at the para position to form 4-bromotoluene.
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Di- and Tri-bromination: Subsequent brominations introduce additional bromine atoms at the ortho and meta positions.
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Purification: Column chromatography or recrystallization isolates the desired isomer.
Industrial Considerations
Industrial production would require scalable bromination reactors with precise temperature control (20–50°C) to minimize side reactions. Waste management is critical due to the generation of HBr gas, necessitating scrubbers or neutralization systems .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atoms in 1,2,3-Tribromo-4-methylbenzene are susceptible to nucleophilic aromatic substitution (NAS) under harsh conditions. For example:
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Hydroxylation: Reaction with NaOH at 150°C yields phenolic derivatives, though the electron-withdrawing bromines slow the reaction.
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Amination: Using NH₃ in the presence of Cu catalysts produces aniline analogs, valuable in pharmaceutical synthesis .
Reduction and Oxidation
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